(E)-N-(1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide is an organic compound that features a benzodioxole ring and a phenylethenesulfonamide group
Preparation Methods
The synthesis of (E)-N-(1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-phenylethenesulfonamide under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is usually heated to reflux for several hours to ensure complete reaction .
Chemical Reactions Analysis
(E)-N-(1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
(E)-N-(1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, showing activity against various cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It has been used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (E)-N-(1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting certain enzymes or receptors involved in cancer cell proliferation. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its role in disrupting cellular processes essential for cancer cell survival .
Comparison with Similar Compounds
(E)-N-(1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide can be compared with other similar compounds such as:
N-(1,3-benzodioxol-5-yl)-2-phenylethanesulfonamide: This compound differs by the presence of an ethane instead of an ethene linkage, which may affect its reactivity and biological activity.
N-(1,3-benzodioxol-5-yl)-2-phenylethanesulfonamide: This compound has a similar structure but with different substituents on the benzodioxole ring, leading to variations in its chemical and biological properties.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and development.
Properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-21(18,9-8-12-4-2-1-3-5-12)16-13-6-7-14-15(10-13)20-11-19-14/h1-10,16H,11H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCDCIHCVPJIKO-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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